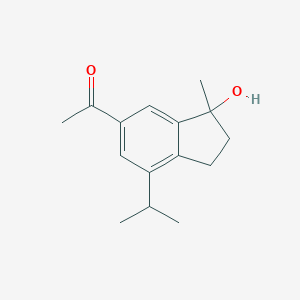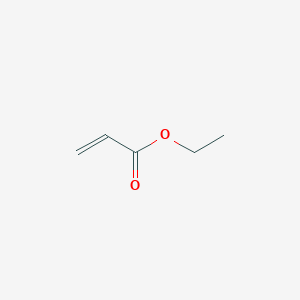![molecular formula C50H44O7 B129968 (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol CAS No. 574749-29-4](/img/structure/B129968.png)
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a benzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran core and the subsequent attachment of the phenylmethoxy groups. Common reagents used in these reactions include phenol derivatives, methoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple phenylmethoxy groups can interact with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as drug candidates for treating various diseases, including cancer and neurological disorders. The compound’s ability to interact with biological targets makes it a promising lead for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s phenylmethoxy groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol include other benzopyran derivatives with different substituents. Examples include:
- (2R,3S,4S)-2-[3,4-Dimethoxyphenyl]-3,4-dihydro-3,5,7-trimethoxy-2H-1-benzopyran-4-
- (2R,3S,4S)-2-[3,4-Dihydroxyphenyl]-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-
Uniqueness
The uniqueness of this compound lies in its multiple phenylmethoxy groups, which provide a high degree of structural complexity and potential for diverse interactions with molecular targets. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
特性
IUPAC Name |
(2R,3S,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,48-51H,31-35H2/t48-,49+,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSGIZVGHJADS-XMCAQRGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H](C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H]2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














